2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate

Description

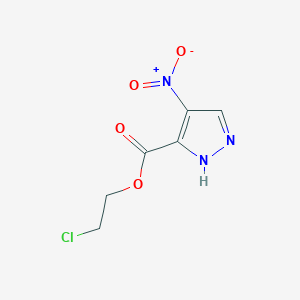

2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate is a nitro-substituted pyrazole derivative featuring a chloroethyl ester group at position 5 and a nitro group at position 2. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural tunability . The nitro group enhances electrophilic substitution reactivity, while the chloroethyl ester contributes to lipophilicity and hydrolysis susceptibility. Although direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., coupling reactions, nitration, and esterification) from pyrazole precursors are well-documented .

Properties

IUPAC Name |

2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O4/c7-1-2-14-6(11)5-4(10(12)13)3-8-9-5/h3H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIMHRBAKUUETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C(=O)OCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738264 | |

| Record name | 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923283-70-9 | |

| Record name | 2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of 4-nitro-1H-pyrazole-5-carboxylic acid with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide

Major Products Formed

Substitution: Derivatives with substituted nucleophiles.

Reduction: Amino derivatives.

Oxidation: Oxidized derivatives such as oxides

Scientific Research Applications

2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, which can modify biomolecules and affect their function .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate with structurally related pyrazole derivatives from the evidence:

Key Observations :

- Nitro Group Influence: The nitro group at position 4 (in the target compound and ’s analog) increases electrophilicity, facilitating nucleophilic aromatic substitution. This contrasts with chloro or cyano substituents (e.g., compound 3a), which primarily affect steric and electronic profiles .

- Ester vs. Amide Stability : The chloroethyl ester in the target compound is more hydrolysis-prone than carboxamide derivatives (e.g., compounds 3a, 3b), impacting shelf life and bioavailability .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl in 3a) elevate melting points (133–183°C) compared to alkyl chains (e.g., ethoxyethyl in ), likely due to enhanced π-stacking .

Biological Activity

2-Chloroethyl 4-nitro-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group may play a crucial role in its reactivity, potentially leading to the formation of reactive intermediates that can modify target proteins.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast (MCF7), lung (A549), and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties : Pyrazole derivatives have demonstrated antibacterial and antifungal activities. In particular, studies have reported effective inhibition against strains such as Staphylococcus aureus and Candida species .

Anticancer Efficacy

A study conducted by Wei et al. evaluated the cytotoxic effects of various pyrazole derivatives on A549 lung cancer cells. The study found that certain derivatives exhibited IC50 values below 30 µM, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 26 |

| Compound B | MCF7 | 0.46 |

| Compound C | NCI-H460 | 0.39 |

Antimicrobial Activity

In another investigation, several pyrazole derivatives were tested for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated MIC values ranging from 10 to 25 µM for the most active compounds, demonstrating their potential as antimicrobial agents .

Comparative Analysis

Compared to other classes of compounds, such as indoles and thiazoles, pyrazoles exhibit a unique profile of biological activities. While indoles are known for their neuroprotective effects, pyrazoles are increasingly recognized for their anticancer and antimicrobial properties.

| Class | Key Activities | Notable Compounds |

|---|---|---|

| Pyrazoles | Anticancer, Antimicrobial | 2-Chloroethyl Pyrazole |

| Indoles | Neuroprotective, Antidepressant | Indole-3-acetic acid |

| Thiazoles | Antimicrobial, Anti-inflammatory | Benzothiazoles |

Q & A

Q. What are the standard synthetic routes for 2-chloroethyl 4-nitro-1H-pyrazole-5-carboxylate?

The synthesis typically involves multi-step functionalization of pyrazole precursors. A common approach includes:

- Esterification : Reacting 4-nitro-1H-pyrazole-5-carboxylic acid with chloroethanol under acidic conditions (e.g., H₂SO₄ catalysis) to form the ester bond .

- Nitro-group stabilization : Ensuring the nitro group remains intact during chlorination steps by using mild reagents like phosphorus oxychloride (POCl₃) in anhydrous conditions .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ester linkage integrity. Aromatic protons typically appear at δ 8.5–9.0 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

- X-ray Crystallography : Resolves spatial arrangement, with SHELX software refining bond lengths and angles (e.g., C-Cl bond ~1.74 Å) .

Advanced Research Questions

Q. How can crystallographic software like SHELX or SIR97 resolve structural ambiguities in derivatives of this compound?

- SHELX : Utilizes direct methods for phase determination and least-squares refinement to model electron density maps. For example, SHELXL refines disorder in nitro-group orientations .

- SIR97 : Integrates direct methods with Fourier synthesis to solve structures from twinned or low-resolution data, critical for polymorphic variants .

- Validation : R-factors <0.05 and CIF files ensure reproducibility .

Q. What strategies address contradictions in reaction yields reported across synthetic protocols?

- Reaction monitoring : Use HPLC or TLC to track intermediate formation (e.g., ethyl ester intermediates) and optimize reaction times .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nitro-group stability but may require lower temperatures to avoid side reactions .

- Scale-up challenges : Continuous flow reactors improve heat/mass transfer, reducing yield disparities from batch methods (e.g., 75% vs. 60% yields) .

Q. What is the mechanistic role of this compound in modulating enzymatic activity?

- Enzyme inhibition : The nitro group acts as an electron-withdrawing moiety, enhancing binding to catalytic sites (e.g., cyclooxygenase-2 inhibition in inflammatory pathways) .

- Protein interactions : Molecular docking studies suggest the chloroethyl chain occupies hydrophobic pockets, altering substrate accessibility .

- Validation : IC₅₀ assays (e.g., 10–50 μM range) and fluorescence quenching experiments quantify binding affinities .

Q. How does the electronic nature of substituents affect the reactivity of pyrazole carboxylates in cross-coupling reactions?

- Electrophilic substitution : Nitro groups direct electrophiles to the C-4 position, while chloroethyl esters act as leaving groups in nucleophilic substitutions .

- DFT calculations : Electron-deficient pyrazole rings (due to NO₂) exhibit higher reactivity in Suzuki-Miyaura couplings, with Hammett constants (σ) correlating to reaction rates .

- Comparative studies : Fluorophenyl analogs show reduced reactivity due to weaker electron-withdrawing effects compared to nitro groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.